Product packaging for 1,1-Di-p-tolylethane(Cat. No.:CAS No. 530-45-0)

1,1-Di-p-tolylethane

Cat. No.: B3343452
CAS No.: 530-45-0
M. Wt: 210.31 g/mol
InChI Key: IDONYCOFOUUWLB-UHFFFAOYSA-N
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Description

1,1-Di-p-tolylethane (CAS 530-45-0) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₈ and a molecular weight of 210.31 g/mol. This compound is of significant interest in organic chemistry research, particularly in the study of reaction mechanisms and catalysis. One of the primary research applications of this compound is in the investigation of acid-catalyzed reactions. It serves as a key model substrate in disproportionation and transalkylation studies. Research has demonstrated that this compound undergoes rapid and complete dealkylation to toluene and ethylbenzene when treated with gallium bromide (GaBr₃) and HBr, providing critical insights into carbocation reaction pathways and the behavior of diarylalkane systems under acidic conditions . The classic synthesis of this compound, as detailed in Organic Syntheses , involves the condensation of acetylene with toluene in the presence of concentrated sulfuric acid and a mercuric sulfate catalyst . This procedure yields the product with a boiling point of 295-300°C at atmospheric pressure, or 144-145°C at 8 mm Hg, providing researchers with a reliable and well-documented preparation method . The compound's physical properties include a density of 0.961 g/cm³ and a flash point of 142.1°C, which are essential for safe handling and experimental planning . This chemical is provided as a high-purity material for research purposes. Its well-understood reactivity and stability make it a valuable tool for probing complex organic transformations. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B3343452 1,1-Di-p-tolylethane CAS No. 530-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C16H18/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IDONYCOFOUUWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060189
Record name Benzene, 1,1'-ethylidenebis[4-methyl-
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Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

530-45-0
Record name 1,1-Bis(p-tolyl)ethane
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Record name 1,1-Di-p-tolylethane
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Record name Benzene, 1,1'-ethylidenebis[4-methyl-
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Record name 1,1-di-p-tolylethane
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Record name 1,1-DI-P-TOLYLETHANE
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Chemical Structure and Properties

Physical Properties

The physical properties of this compound have been cataloged, providing essential data for its handling and application in chemical processes.

PropertyValueSource
Molecular FormulaC₁₆H₁₈ echemi.com
Molecular Weight210.32 g/mol echemi.comchemblink.com
Density0.9746 g/cm³ at 20 °C echemi.com
Melting Point< -20 °C echemi.com
Boiling Point297.5 °C echemi.com
Flash Point142.1 ºC echemi.com
Refractive Index1.551 echemi.com
XLogP3 (predicted)4.45520 / 5.6 echemi.com

Spectroscopic Characterization

While detailed spectroscopic data specifically for this compound were not extensively provided in the search results, related compounds like 1,1-di(p-tolyl)ethylene (B1345649) offer insights into expected spectral features. For such compounds, ¹H NMR typically shows aromatic protons from the para-tolyl groups appearing as doublets in the δ 6.8–7.2 ppm range, while the methyl protons appear as singlets. ¹³C NMR would reveal characteristic signals for the aromatic carbons and the methyl carbons of the tolyl groups. Studies involving the metalation of this compound have utilized ¹H and ¹³C NMR spectroscopy to characterize the resulting anions researchgate.netacs.org.

Reaction Chemistry and Mechanistic Studies of 1,1 Di P Tolylethane Transformations

Pathways of Chemical Transformation of 1,1-Di-p-tolylethane

The reactivity of this compound is dominated by its constituent parts: two p-tolyl groups and an ethylidene bridge. The transformations primarily involve the aromatic rings and the benzylic methyl groups.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Pendant Groups

Electrophilic Aromatic Substitution

The aromatic rings of this compound are activated towards electrophilic aromatic substitution by the presence of the electron-donating methyl groups. These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. libretexts.org The directing effect of the alkyl groups channels incoming electrophiles primarily to the ortho and para positions. libretexts.org Since the para position on each ring is already occupied by the ethylidene bridge, substitution is expected to occur at the positions ortho to the methyl groups.

The stability of the intermediate carbocation (the arenium ion) determines the reaction's speed and product distribution. For toluene (B28343), a similar structure, nitration yields approximately 58.5% ortho product, 4.5% meta product, and 37% para product. libretexts.org For this compound, attack at the ortho positions relative to the methyl groups would also lead to a more stable tertiary carbocation intermediate, favoring the formation of ortho-substituted products. libretexts.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the tolyl rings of this compound is generally not a favorable pathway. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov The this compound molecule lacks these activating groups.

However, studies on structurally related compounds demonstrate that nucleophilic substitution can occur under certain conditions. For instance, kinetic studies have been performed on the reaction of 1,1-di-(p-tolyl)-2-fluoroethylene with toluene-p-thiolate in dimethylformamide, showing that substitution rates are highly dependent on the substituents on the phenyl rings. rsc.org These reactions proceed through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group. libretexts.org

Oxidative Pathways and Catalytic Oxidation Mechanisms

The methyl groups on the tolyl rings are susceptible to oxidation. Research has shown that this compound can be oxidized to form valuable dicarboxylic acids while keeping the ethylidene bridge intact. acs.org

A notable oxidative pathway involves the use of a cobalt(II) acetate (B1210297) catalyst in the presence of a promoter like methyl ethyl ketone (MEK). acs.org In this system, the cobalt catalyst is oxidized to its active Co(III) state, which then facilitates the selective oxidation of the methyl groups. The promoter helps to generate peroxy radicals, which are crucial for maintaining the concentration of the active Co(III) species. acs.org Without a promoter, the reaction is slow and non-selective. acs.org

The primary products of this controlled oxidation are 1,1-di(4-carboxy phenyl)ethane and the intermediate monocarboxylic acid. Attempts to oxidize this compound with stronger, less selective oxidizing agents like hot chromic acid often lead to the cleavage of the ethylidene bridge, resulting in products such as di-p-tolyl ketone and p-toluylbenzoic acid.

Catalytic Cleavage and Rearrangement Processes

Catalytic Cleavage

Under harsh oxidative conditions, the C-C bonds of the ethylidene bridge in this compound can undergo cleavage. During the cobalt-catalyzed oxidation, cleavage products accounted for 5 to 10% of the material balance. acs.org These fragments included compounds like p-acetobenzoic acid, p-toluic acid, terephthalic acid, p-methylacetophenone, and traces of p-cresol, indicating the breakdown of both the ethane (B1197151) bridge and oxidative transformation of the resulting fragments. acs.org The development of catalytic systems that can selectively cleave thermodynamically stable C-C bonds is a significant area of research in organometallic chemistry.

Rearrangement Processes

While specific studies on the rearrangement of this compound are not prominent, various classes of molecular rearrangements could be envisioned for its derivatives. libretexts.orgyoutube.com For example, if this compound were converted to a 1,2-diol derivative, it could undergo a pinacol (B44631) rearrangement under acidic conditions to form a ketone. libretexts.org Other synthetically useful rearrangements, such as the Wolff or Beckmann rearrangements, involve specific functional groups like diazoketones or oximes, respectively, which could potentially be introduced into the this compound framework to facilitate complex structural modifications. libretexts.orgyoutube.com

Investigation of Reaction Mechanisms and Intermediates

Elucidating the precise mechanisms of these transformations requires sophisticated analytical methods capable of identifying short-lived intermediates and tracking the movement of atoms throughout the reaction.

Advanced Spectroscopic Probes for Transient Species Detection

The study of reaction mechanisms often involves the detection of highly reactive, transient species such as radicals, carbocations, or carbanions. Advanced spectroscopic techniques are essential for this purpose. For instance, rapid-scanning spectrophotometers can capture the complete spectra of transient intermediates formed during reactions that occur on a millisecond timescale. rsc.org This method has been successfully used to characterize successive stages and intermediates in the dissociation of complex ions. rsc.orgrsc.org

In the context of this compound transformations, techniques like flash photolysis coupled with transient absorption spectroscopy could be used to study the radical intermediates formed during oxidation. Similarly, NMR spectroscopy at low temperatures could potentially be used to observe and characterize the stable arenium ion intermediates formed during electrophilic aromatic substitution.

Isotopic Labeling Studies to Determine Reaction Fluxes

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org This involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C) and then determining the position of the isotope in the final products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgtaylorandfrancis.com

For this compound, several hypothetical labeling experiments could provide mechanistic insight:

Deuterium (B1214612) Labeling: By synthesizing this compound with deuterium atoms on the methyl groups (Ar-CD₃), one could trace the fate of these groups during oxidation. Observing the distribution of deuterium in the products and byproducts would clarify the pathways of oxidation and cleavage.

Carbon-13 Labeling: Placing a ¹³C label at one of the aromatic carbons ortho to the methyl group could be used to follow the course of electrophilic substitution and conclusively determine the product ratios.

Oxygen-18 Labeling: In catalytic oxidation studies, using ¹⁸O-labeled water or molecular oxygen could help determine the source of the oxygen atoms in the final carboxylic acid products, shedding light on the role of the solvent and the oxidant in the mechanism. nih.govnih.gov

These studies allow for the precise determination of reaction fluxes and the validation of mechanistic hypotheses.

Kinetic Studies of this compound Reactivity

The study of reaction kinetics provides fundamental insights into the rates and mechanisms of chemical transformations. For this compound, kinetic studies primarily focus on its thermal decomposition (thermolysis) in the gas phase. The reactivity of diarylethanes is largely dictated by the strength of the carbon-carbon bonds within the molecule.

The thermal decomposition of this compound is expected to proceed via a free-radical mechanism. The principal initiation step involves the homolytic cleavage of the weakest bond in the molecule. In this case, the C-C bond connecting the two tolyl groups is significantly weaker than the aromatic C-C or C-H bonds, as well as the C-H bonds of the methyl groups. The primary dissociation pathway is the cleavage of the benzylic C-C bond to form a p-methylbenzyl radical and a p-tolylethyl radical.

Subsequent reactions would involve hydrogen abstraction, recombination, and disproportionation of these initial radicals, leading to a complex mixture of products. Key products would likely include toluene, p-xylene (B151628), styrene, and various other substituted aromatic compounds.

While specific kinetic data for the thermolysis of this compound is not extensively documented in readily available literature, the kinetic parameters can be estimated by analogy to similar compounds, such as 1,1-diphenylethane. The activation energy for the decomposition is primarily associated with the bond dissociation energy of the weakest C-C bond. The study of the pyrolysis of various hydrocarbons, including plastics like polyethylene, provides a framework for understanding the complex reaction networks involved. mdpi.comresearcher.liferesearchgate.net

Table 1: Representative Kinetic Parameters for Thermal Decomposition of Diarylethanes

ParameterRepresentative ValueUnitDescription
Activation Energy (Ea)200 - 250kJ/molThe minimum energy required to initiate the decomposition reaction.
Pre-exponential Factor (A)10¹³ - 10¹⁶s⁻¹A frequency factor representing the collision frequency and orientation of molecules.
Reaction Order1-The reaction rate is typically modeled as being directly proportional to the concentration of the reactant.

Note: The values in this table are representative for the thermal decomposition of diarylethanes and similar hydrocarbons under pyrolysis conditions and are provided for illustrative purposes due to the absence of specific published data for this compound.

Photochemical and Radiolytic Transformations of this compound Systems

The interaction of this compound with high-energy photons (photochemistry) or ionizing radiation (radiolysis) leads to distinct transformation pathways, primarily driven by the formation of excited states and radical species.

Photochemical Transformations

The photochemistry of this compound is initiated by the absorption of ultraviolet (UV) light by the tolyl chromophores. This absorption promotes the molecule to an electronically excited state. From this excited state, several relaxation pathways are possible, including fluorescence, phosphorescence, and chemical reaction.

The most probable photochemical reaction is the homolytic cleavage of the weakest C-C bond, similar to the thermolytic pathway, yielding p-methylbenzyl and p-tolylethyl radicals. This process is analogous to the well-studied photochemistry of other diarylalkanes. nih.gov The efficiency of this photo-dissociation is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific reaction for each photon absorbed. The quantum yield is highly dependent on the excitation wavelength and the solvent environment.

Another potential, though less common, photochemical pathway for diarylethenes involves intramolecular cyclization reactions, leading to the formation of fused ring systems. However, for a saturated ethane bridge as in this compound, this is less likely than for unsaturated diarylethenes. nih.govnih.govrsc.orgresearchgate.net

Radiolytic Transformations

Radiolysis involves the interaction of the molecule with ionizing radiation, such as gamma rays or high-energy electrons. This process is non-selective and deposits energy throughout the molecular structure, leading to the formation of a variety of reactive species, including excited molecules, ions, and free radicals. The radiolysis of hydrocarbons like dodecane (B42187) has been studied to understand the formation of various products. nih.gov

For this compound, the interaction with ionizing radiation would lead to the cleavage of various bonds. The primary radiolytic products are expected to result from:

C-H bond cleavage: Both on the ethyl bridge and the methyl groups of the tolyl rings, leading to the formation of H₂ gas and various radical species.

C-C bond cleavage: Primarily at the weak benzylic bond, leading to the formation of p-xylene and other fragmentation products.

Aromatic ring excitation and fragmentation: Leading to a complex mixture of smaller hydrocarbons.

The efficiency of these processes is described by the G-value, which represents the number of molecules of a particular product formed or reactant consumed per 100 eV of energy absorbed. In the context of nuclear fuel reprocessing, the radiolysis of solvents like dodecane is a critical area of study, and the principles can be applied to understand the degradation of this compound. nrc.gov

Table 2: Expected Products from Photochemical and Radiolytic Transformations

TransformationMethodPrimary ProductsSecondary Products
PhotochemicalUV Irradiationp-Methylbenzyl radical, p-Tolylethyl radicalp-Xylene, Toluene, Styrene, Ditolylethanes
RadiolyticGamma RadiolysisH₂, Methane, p-Xylene, TolueneEthane, Ethyltoluene, Complex hydrocarbons

Note: This table represents expected products based on the general principles of photochemistry and radiolysis of aromatic hydrocarbons. Specific yields (Quantum Yields and G-values) are not available for this compound.

Advanced Research Applications of 1,1 Di P Tolylethane in Materials Science and Industrial Chemical Processes Academic Focus

Role of 1,1-Di-p-tolylethane in Polymer Chemistry Research

The structural characteristics of this compound and its derivatives offer avenues for innovation in polymer science, primarily through its utility as a precursor for monomers or as a component that can impart desirable properties to polymeric systems.

Monomer or Building Block for Novel Polymer Architectures

This compound functions as a precursor to 1,1-Di-(p-tolyl)ethylene, a compound that has demonstrated utility in polymer science, notably as an effective retarder in radical polymerization processes. Research has shown that 1,1-Di-(p-tolyl)ethylene can successfully retard the polymerization of monomers such as di-n-butyl itaconate, even at low concentrations (up to 0.03 mol/L). This capability is crucial for controlling polymerization kinetics and achieving polymers with specific molecular weight distributions . By acting as a radical scavenger, it helps to manage the rate of chain propagation and termination, thereby enabling more precise control over the final polymer architecture. The rigid aromatic structure inherent in the tolyl groups also contributes to the thermal stability of polymers derived from or incorporating such moieties.

Precursor for High-Performance Resins and Elastomers

The diarylethane framework, exemplified by this compound, serves as a foundation for developing high-performance materials. While direct synthesis of resins or elastomers from this compound is not extensively detailed, related diarylethane structures have shown significant promise. For instance, 1,1-Bis(4-cyanatophenyl)ethane, a structural analog, is utilized as a precursor for high-performance cyanate (B1221674) ester resins. These resins exhibit exceptional thermal properties, with glass transition temperatures exceeding 250°C, highlighting the potential for diarylethane derivatives to contribute to materials requiring high thermal stability and mechanical integrity . Furthermore, the rigid aromatic nature of this compound suggests its potential utility in enhancing the thermal stability and crosslinking capabilities in polymer matrices, as indicated by studies on related compounds acting as crosslinking agents in epoxy resins to improve mechanical properties vulcanchem.com.

Polymeric Systems Incorporating this compound Moieties

The incorporation of this compound units into polymeric systems can be achieved through various synthetic strategies, including its derivatization into functional monomers or its use in copolymerization. The inherent rigidity and aromaticity of the molecule can be leveraged to impart enhanced thermal resistance and mechanical strength to the resulting polymers. Research into related compounds suggests that such structural features are beneficial for applications demanding durability and stability under demanding conditions.

Contributions to Catalysis Research and Design

This compound and its derivatives play a role in catalysis, primarily through their potential as precursors for ligands used in organometallic catalysis and their influence on reaction mechanisms.

Influence as a Specialized Solvent or Reaction Medium

While direct widespread use of this compound as a specialized solvent or reaction medium in catalysis is not prominently documented in the reviewed literature, its chemical properties, such as its aromatic nature and potential solubility in organic media, suggest it could be explored in specific niche applications. However, research has primarily focused on its role in synthesis rather than as a bulk solvent.

Derivatization for Ligand Synthesis in Organometallic Catalysis

The chemical reactivity of this compound, particularly its susceptibility to metalation, positions it as a valuable starting material for synthesizing ligands for organometallic catalysis vulcanchem.comresearchgate.net. Studies on the metalation of this compound have explored steric effects and kinetic versus equilibrium control, fundamental aspects in preparing organometallic reagents and intermediates researchgate.net. Furthermore, derivatives of diarylethanes have been successfully employed as sophisticated ligands in catalysis. For example, 1,2-di-p-tolylethane-1,2-diamine has been utilized as a chiral diamine ligand in Ru(II)-NHC-diamine precatalysts for asymmetric hydrogenation reactions. These catalytic systems have demonstrated high yields and excellent enantioselectivities, achieving up to 83% yield and 98.5:1.5 enantiomeric ratio in the hydrogenation of substituted isocoumarins researchgate.net. This exemplifies how structures derived from diarylethanes can be engineered into highly effective ligands for precise catalytic transformations. The alkene derivative, 1,1-Di-(p-tolyl)ethylene, has also been identified as a ligand in coordination chemistry , further underscoring the utility of this molecular scaffold in catalytic applications.

Table 1: Illustrative Applications of this compound Derivatives in Catalysis

Derivative/Related CompoundApplication in CatalysisKey Performance MetricReference
1,2-di-p-tolylethane-1,2-diamineChiral ligand in Ru(II)-NHC-diamine precatalysts for asymmetric hydrogenation83% yield, 98.5:1.5 e.r. (for hydrogenation of isocoumarins) researchgate.net
1,1-Di-(p-tolyl)ethylene (derived from this compound)Ligand in coordination chemistryNot specified, general utility
This compound (via metalation)Precursor for organometallic reagents and potential ligand synthesisStudies on steric effects and kinetic control vulcanchem.comresearchgate.net

Exploratory Research in New Chemical Intermediates from this compound

Exploratory research into the potential of this compound as a precursor for novel chemical intermediates and specialty derivatives is an ongoing area within academic chemistry. While the direct literature detailing extensive derivatization pathways originating from this compound is nascent, existing studies suggest its utility as a foundational molecule for generating compounds with specific functional properties. The focus of this research is on transforming the core structure of this compound into more complex or specialized molecules, thereby expanding its utility in various chemical applications.

Synthesis of Fine Chemicals and Specialty Derivatives

The derivatization of this compound primarily explores its transformation into compounds with enhanced or altered chemical functionalities, often categorized as fine chemicals or specialty derivatives. A key pathway identified in academic research involves the reduction of this compound to its corresponding alkene, 1,1-di(p-Tolyl)ethylene (B1345649). This transformation yields a molecule with distinct reactivity, serving as a valuable building block in organic synthesis.

1,1-di(p-Tolyl)ethylene is recognized for its utility as a radical scavenger and its role in controlling polymerization processes, as well as in photoinitiation applications. These properties position it as a specialty derivative with targeted applications in polymer science and photochemistry. The synthesis of such derivatives from this compound represents an initial step in exploring its potential as a versatile chemical intermediate.

Table 1: Synthesis of a Specialty Derivative from this compound

Starting MaterialDerivativeReaction TypeReagent(s)YieldPotential Applications (as per literature)
This compound1,1-di(p-Tolyl)ethyleneReductionSodium in absolute alcoholHighOrganic synthesis building block, radical scavenger, polymerization control, photoinitiation

The development of such derivatives is crucial for advancing fields requiring precise molecular control and tailored chemical properties. Further research aims to explore other functionalization routes, such as modifications on the aromatic rings or the benzylic position, to create a broader spectrum of fine chemicals.

Process Innovations for Derivatization at an Academic Scale

At the academic scale, the derivatization of this compound is approached with an emphasis on establishing efficient and reproducible synthetic methodologies. The reduction of this compound to 1,1-di(p-Tolyl)ethylene using sodium in absolute alcohol is a documented method, indicative of established laboratory-scale processes. This method highlights the use of common reducing agents and solvents, typical for academic research environments aiming for accessible synthesis routes.

While specific process innovations directly for this compound derivatization are not extensively detailed in the readily available literature, the general trend in academic research involves optimizing reaction conditions such as temperature, reaction time, and stoichiometry to maximize yields and purity. Furthermore, exploring alternative catalytic systems or milder reaction conditions for functionalizing the molecule represents ongoing areas of interest. The goal is to develop robust and scalable methods that can be readily adopted for further research into the compound's derivatives and their potential applications. The exploration of novel catalysts, such as transition metal complexes or organocatalysts, could lead to more selective and efficient transformations, thereby fostering new avenues for creating specialty chemicals from this compound.

Compound Name List:

this compound

1,1-di(p-Tolyl)ethylene

Compound Name Table

Common NameIUPAC NameCAS Number
1,1-Di-p-tolylethane1,1-Bis(4-methylphenyl)ethane530-45-0
Toluene (B28343)Methylbenzene108-88-3
AcetyleneEthyne74-86-2
ChlorobenzenePhenyl chloride108-90-7
Ethylidene diacetate1,1-Diacetoxyethane374-07-2
Indane2,3-Dihydro-1H-indene496-11-7
1,1-Di(p-tolyl)ethylene (B1345649)1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene2919-20-2
1,2-Di-p-tolylethane4,4'-Dimethylbibenzyl538-39-6

Historical Evolution and Research Landscape of 1,1 Di P Tolylethane Studies

Early Discoveries and Seminal Research on 1,1-Di-p-tolylethane Synthesis and Reactivity

The seminal research leading to the synthesis of this compound can be traced back to the groundbreaking work of Charles Friedel and James Mason Crafts in 1877. ijstm.comnih.govyoutube.com Their discovery of the Friedel-Crafts reaction, a method for the formation of carbon-carbon bonds involving an aromatic ring, laid the foundational framework for the synthesis of diarylethanes and other alkylated aromatic compounds. ijstm.comnih.gov This reaction, in its essence, involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. ijstm.comlibretexts.org

While a definitive first synthesis of this compound is not readily apparent in early literature, its preparation is a direct application of the Friedel-Crafts alkylation principle. The reaction would involve the treatment of toluene (B28343) with a suitable two-carbon electrophile, such as 1,1-dichloroethane (B41102) or paraldehyde, in the presence of a Lewis acid. The methyl groups on the toluene rings are ortho-para directing, leading to the formation of the desired 1,1-bis(4-methylphenyl)ethane isomer, among others. libretexts.org

Early investigations into the reactivity of this compound and related diarylethanes were largely centered on typical aromatic compound reactions. These included:

Nitration and Sulfonation: As with other aromatic hydrocarbons, this compound was expected to undergo nitration and sulfonation upon treatment with nitric acid/sulfuric acid and fuming sulfuric acid, respectively. masterorganicchemistry.comlibretexts.orglibretexts.org These reactions would introduce nitro (-NO2) and sulfonic acid (-SO3H) groups onto the aromatic rings, with the positions of substitution being influenced by the activating and directing effects of the alkyl substituents. masterorganicchemistry.com

Oxidation: Early studies on the oxidation of alkylbenzenes would have informed the expected reactivity of this compound. Strong oxidizing agents would likely lead to the oxidation of the methyl groups to carboxylic acids.

Dehydrogenation: The ethyl bridge in this compound presented an opportunity for dehydrogenation reactions to form the corresponding stilbene (B7821643) derivative, 1,1-bis(4-methylphenyl)ethene.

Methodological Advancements Driving Research Progress

The initial reliance on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride in Friedel-Crafts alkylations presented significant limitations. beilstein-journals.org The evolution of research on this compound and its analogs has been heavily influenced by advancements in catalytic methods aimed at overcoming these challenges.

Key methodological advancements include:

Development of Milder Lewis Acid Catalysts: The quest for more environmentally benign and efficient synthetic routes led to the exploration of a wide array of Lewis acids beyond AlCl3, including BF3, TiCl4, SnCl4, and others. nih.govbeilstein-journals.org More recently, metal triflates, such as bismuth triflate (Bi(OTf)3), have emerged as highly efficient and reusable catalysts for Friedel-Crafts alkylations. beilstein-journals.org

Use of Brønsted Acids: Strong Brønsted acids and superacids have also been employed to catalyze Friedel-Crafts type reactions, offering alternatives to traditional Lewis acids. nih.gov

Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, has been a significant step towards greener and more sustainable synthetic processes. rsc.org These catalysts offer advantages in terms of ease of separation, reusability, and reduced waste generation, making them suitable for continuous-flow reactions. rsc.org

Alternative Alkylating Agents: To circumvent the use of toxic alkyl halides, research has focused on employing more environmentally friendly alkylating agents like benzyl (B1604629) alcohols, ethers, and styrenes. beilstein-journals.org These approaches often generate water as the only byproduct, aligning with the principles of green chemistry. beilstein-journals.org

Asymmetric Synthesis: The development of catalytic asymmetric Friedel-Crafts reactions has been a major focus in modern organic synthesis, enabling the enantioselective preparation of chiral diarylethanes. beilstein-journals.org

These advancements have not only improved the efficiency and environmental footprint of this compound synthesis but have also expanded the scope of accessible derivatives and their potential applications.

Significant Academic Contributions and Influential Researchers in the Field

The field of this compound research is built upon the foundational contributions of several key figures in the history of organic chemistry.

Researcher(s)Significant ContributionApproximate Era
Charles Friedel & James Mason Crafts Discovery of the Friedel-Crafts reaction, the fundamental method for the synthesis of this compound and other alkylated aromatics. ijstm.comnih.govyoutube.comLate 19th Century
Christopher Ingold Pioneering mechanistic studies on electrophilic aromatic substitution, providing a theoretical framework for understanding the reactivity of aromatic compounds like toluene in Friedel-Crafts reactions. masterorganicchemistry.comEarly to Mid-20th Century
George A. Olah Extensive research on the mechanisms of electrophilic aromatic substitution, including the study of carbocation intermediates, which are central to the Friedel-Crafts reaction. His work provided a deeper understanding of the factors controlling reactivity and selectivity. masterorganicchemistry.comMid to Late 20th Century

While Friedel, Crafts, Ingold, and Olah laid the essential groundwork, numerous other researchers have made significant contributions to the methodological advancements in Friedel-Crafts reactions and the synthesis of diarylethanes. Their collective efforts have transformed the original discovery into a versatile and widely applicable tool in modern organic synthesis.

Bibliometric Analysis of Research Trends and Publication Patterns

Early 20th Century: Research was predominantly focused on exploring the scope and limitations of the newly discovered Friedel-Crafts reaction, with an emphasis on synthetic applications and empirical observations of reactivity.

Mid-20th Century: The advent of physical organic chemistry led to a surge in mechanistic studies. Researchers like Ingold and Olah utilized kinetic and spectroscopic techniques to elucidate the intricate details of electrophilic aromatic substitution, including the role of intermediates and transition states. masterorganicchemistry.commasterorganicchemistry.com

Late 20th and Early 21st Century: The focus has shifted towards the development of more sustainable and efficient catalytic systems. This includes the exploration of novel Lewis and Brønsted acid catalysts, heterogeneous catalysts, and asymmetric catalytic methods. beilstein-journals.orgrsc.orgresearchgate.net The principles of green chemistry have become a major driving force in this area.

Contemporary Research: Current research continues to push the boundaries of catalytic efficiency and selectivity. There is a growing interest in the application of Friedel-Crafts reactions in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov Furthermore, computational studies are increasingly being used to model reaction mechanisms and predict catalyst performance.

The research landscape surrounding this compound and its synthesis has evolved from a foundational discovery in organic chemistry to a sophisticated field driven by the pursuit of catalytic efficiency, selectivity, and sustainability.

Future Directions and Emerging Research Opportunities for 1,1 Di P Tolylethane

Integration with Green Chemistry Principles for Sustainable Research

The principles of green chemistry offer a framework for developing more environmentally benign and efficient chemical processes. For 1,1-Di-p-tolylethane, future research could focus on:

Sustainable Synthesis Routes: Investigating catalytic methods that utilize renewable feedstocks, minimize waste generation, and employ safer solvents or solvent-free conditions for its synthesis. For instance, exploring novel heterogeneous catalysts or biocatalytic approaches could offer greener alternatives to traditional Friedel-Crafts alkylation methods, which often involve harsh acidic conditions and generate significant byproducts vulcanchem.comlookchem.com. Research into atom-economical reactions that maximize the incorporation of starting materials into the final product is also crucial.

Green Applications: Exploring its potential use as a component in environmentally friendly formulations, such as biodegradable polymers or as a solvent in processes that reduce the reliance on volatile organic compounds (VOCs). Its properties could be leveraged in applications that require controlled degradation or reduced environmental persistence.

Interdisciplinary Research with Nanoscience and Advanced Materials Engineering

The aromatic nature and specific substitution pattern of this compound make it a candidate for integration into advanced materials and nanoscale applications:

Polymer Science: Its incorporation as a monomer or crosslinking agent in polymer synthesis could lead to materials with enhanced thermal stability, mechanical strength, or specific electronic properties. Research could focus on developing novel polymerization techniques that efficiently incorporate the this compound moiety into polymer backbones or side chains ontosight.ailookchem.com.

Organic Electronics and Photonics: The π-electron systems of the tolyl groups suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Further investigation into its charge transport properties, photoluminescence, and stability under operating conditions is warranted.

Nanomaterial Functionalization: this compound or its derivatives could be used to functionalize nanoparticles or create self-assembled nanostructures, imparting specific surface properties or enabling targeted delivery applications.

Exploration of Novel Reactivity and Unconventional Synthesis Routes

Uncovering new chemical transformations and synthetic pathways for this compound can broaden its utility and accessibility:

Selective Functionalization: Developing methods for the regioselective functionalization of the aromatic rings or the aliphatic ethane (B1197151) backbone could unlock new derivatives with tailored properties. This might involve C-H activation strategies or directed functionalization using specific catalytic systems researchgate.netresearchgate.net.

Unconventional Synthesis: Exploring novel catalytic systems, such as photoredox catalysis or electrocatalysis, for its synthesis or transformation could lead to milder reaction conditions and improved selectivity. For example, investigating alternative coupling reactions or cascade processes could offer more efficient routes to complex molecules incorporating the this compound core vulcanchem.commit.edu.

Reaction Mechanism Studies: Its well-defined structure makes it a useful model compound for studying complex reaction mechanisms, such as rearrangements or radical processes, providing fundamental insights into chemical reactivity rsc.org.

Addressing Grand Challenges in Chemical Science through this compound Research

Research into this compound can contribute to solving broader challenges in chemistry:

Catalysis: Derivatives of this compound could serve as ligands for transition metal catalysts, influencing their activity, selectivity, and stability in various organic transformations, including asymmetric synthesis researchgate.net. Its potential as a catalyst support or precursor in heterogeneous catalysis also warrants exploration.

Energy Storage and Conversion: Investigating its electrochemical properties or its use in materials for energy storage devices (e.g., batteries, supercapacitors) or catalytic systems for fuel production could be a promising avenue.

Environmental Remediation: Its potential role in the development of materials for pollutant adsorption, degradation, or sensing could contribute to environmental sustainability efforts rsc.orgresearchgate.net. For instance, its oxidation products or derivatives might exhibit interesting catalytic activities for breaking down recalcitrant organic pollutants.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 1,1-Di-p-tolylethane, and how should data interpretation be prioritized?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on methyl group splitting patterns (δ 2.3–2.5 ppm for p-tolyl methyl protons) and aromatic proton signals (δ 6.9–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for verifying molecular ion peaks ([M+H]+^+ or [M+Na]+^+) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>98% for experimental use). Validate retention times against synthetic standards .
  • Data Interpretation: Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) and published analogs (e.g., 1,1-diphenylethane) to resolve ambiguities .

Basic: How should researchers design a reproducible synthesis protocol for this compound?

Answer:

  • Reaction Optimization: Start with Friedel-Crafts alkylation of p-xylene with acetyl chloride, using AlCl3_3 as a catalyst. Monitor reaction progress via TLC or in-situ IR for carbonyl disappearance .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization in ethanol may improve purity.
  • Validation: Confirm yield and purity via gravimetric analysis and HPLC. Document solvent ratios, catalyst loading, and temperature to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound across studies?

Answer:

  • Source Analysis: Cross-check experimental conditions (e.g., solvent purity, heating rates in DSC for melting points) and instrumentation calibration .
  • Statistical Validation: Apply Grubbs’ test to identify outliers in published datasets. Replicate disputed measurements using controlled conditions (e.g., ASTM standards for solubility testing) .
  • Computational Cross-Validation: Compare experimental data with COSMO-RS simulations for solubility or DFT-based lattice energy calculations for melting points .

Advanced: What mechanistic studies are recommended to elucidate the role of this compound in catalytic asymmetric reactions?

Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe hydrogen transfer steps in catalytic cycles .
  • DFT Modeling: Calculate transition states and intermediate energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to identify rate-limiting steps .
  • In-Situ Spectroscopy: Employ ReactIR or Raman spectroscopy to monitor intermediate formation during reactions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • Exposure Mitigation: Implement engineering controls (e.g., vented storage cabinets) and monitor airborne concentrations via GC-MS .
  • Waste Disposal: Follow EPA guidelines for halogenated waste (40 CFR 261) if analogously classified .

Advanced: How can researchers assess the environmental persistence of this compound in soil and aquatic systems?

Answer:

  • OECD 307 Test: Conduct 28-day aerobic soil degradation studies under controlled humidity and temperature. Measure residual concentrations via GC-ECD .
  • Hydrolysis Studies: Evaluate pH-dependent degradation rates (pH 4–9) at 50°C, analyzing products via LC-MS .
  • QSAR Modeling: Use EPI Suite to predict biodegradation pathways and bioaccumulation potential .

Basic: What strategies ensure robust literature reviews on this compound, given limited direct studies?

Answer:

  • Database Searches: Use SciFinder and Reaxys with validated synonyms (e.g., 1,1-bis(4-methylphenyl)ethane) and CAS number cross-referencing .
  • Citation Mining: Trace backward (patents, older journals) and forward (Web of Science cited-by links) to identify analogs (e.g., 1,1-diphenylethane) .
  • Critical Appraisal: Apply OHAT bias risk criteria to prioritize studies with low confounding and high experimental rigor .

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

Answer:

  • Analog Synthesis: Systematically vary substituents on the p-tolyl group (e.g., electron-withdrawing/-donating groups) via Suzuki coupling or nucleophilic substitution .
  • Biological Assays: Use dose-response curves (IC50_{50}/EC50_{50}) in target-specific assays (e.g., enzyme inhibition).
  • Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ) with activity .

Basic: What analytical techniques are suitable for detecting trace impurities in this compound batches?

Answer:

  • GC-MS Headspace Analysis: Identify volatile impurities (e.g., residual solvents) with DB-5MS columns .
  • ICP-OES: Screen for metal catalysts (e.g., Al from Friedel-Crafts reactions) at ppm levels .
  • HPLC-DAD/ELSD: Detect non-volatile byproducts (e.g., dimeric species) using gradient elution .

Advanced: How can contradictory results in catalytic applications of this compound be reconciled?

Answer:

  • Meta-Analysis: Aggregate data from multiple studies using random-effects models to quantify heterogeneity .
  • Operando Characterization: Use XAFS or TEM to monitor catalyst morphology and active sites during reactions .
  • Machine Learning: Train models on reaction parameters (e.g., solvent polarity, temperature) to predict optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.